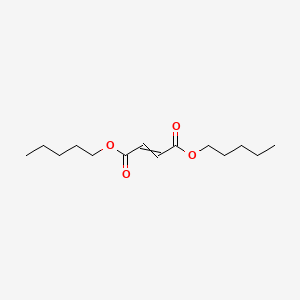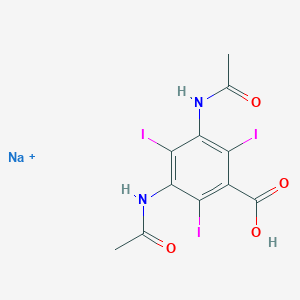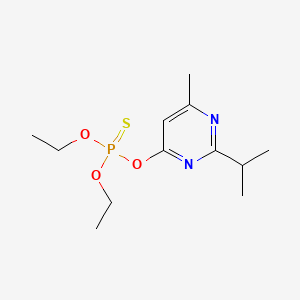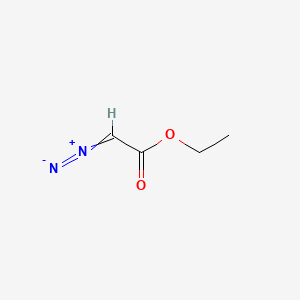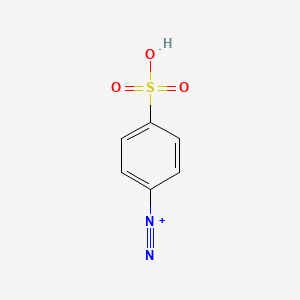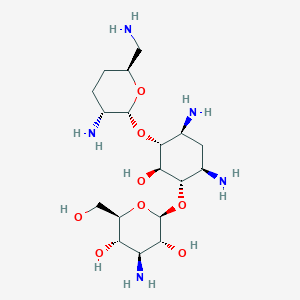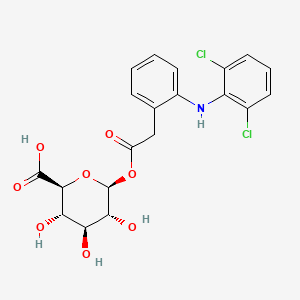
Diclofenac acyl glucuronide
Overview
Description
Diclofenac acyl-β-D-glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor diclofenac . It is formed from diclofenac via UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . Diclofenac acyl-β-D-glucuronide inhibits the proliferation of HT-29 colorectal adenocarcinoma cells .
Synthesis Analysis
In humans, metabolism of the commonly used nonsteroidal anti-inflammatory drug diclofenac yields principally the 4’-hydroxy, 5-hydroxy, and acyl glucuronide metabolites . All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug .Molecular Structure Analysis
The molecular formula of Diclofenac acyl glucuronide is C20H19Cl2NO8 . The molecular weight is 472.3 g/mol .Chemical Reactions Analysis
Diclofenac is metabolized to a reactive acyl glucuronide that has been proposed to mediate toxic adverse drug reactions associated with its use . In a study, the ability of diclofenac acyl glucuronide to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats was examined .Scientific Research Applications
Mediator of Drug-Induced Toxicities
Acyl glucuronide (AG) metabolites, such as Diclofenac acyl glucuronide, have been studied for their role as mediators of drug-induced toxicities . These metabolites can covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .
Inhibition of Key Enzymes and Transporters
Diclofenac acyl glucuronide has been found to inhibit key enzymes and transporters . This inhibition can lead to unanticipated interactions with several biological systems .
Indicator of Drug-Induced Liver Injury (DILI)
Non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac frequently induce drug-induced liver injury (DILI) . Diclofenac acyl glucuronide has been used in research to better understand the detailed mechanism of DILI .
Role in Cytotoxicity
Diclofenac acyl glucuronide has been studied for its role in cytotoxicity . Research has shown that the high mobility group box 1 (HMGB1)/toll-like receptor 2 (TLR2) signaling axis can be suppressed in certain cells but not others, leading to different roles in NSAID-induced cytotoxicity .
Metabolite of Diclofenac
Diclofenac, a nonsteroidal anti-inflammatory drug, is metabolized to a reactive acyl glucuronide . This metabolite has been proposed to mediate toxic adverse drug reactions associated with its use .
Analytical Methodology
Diclofenac and its acyl glucuronide have been studied using LC-MS/MS analytics . This analytical methodology is used to detect, identify, and quantify these substances in biological fluids and tissues .
Mechanism of Action
Target of Action
Diclofenac acyl glucuronide (D-AG), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, primarily targets cyclooxygenase (COX)-1 and -2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling . D-AG also interacts with various transporters expressed in the kidney and liver, including OAT1, OAT2, OAT3, MRP2, BCRP, OATP1B1, OATP2B1, OAT2, and MRP3 .
Mode of Action
Diclofenac acyl glucuronide, like other NSAIDs, inhibits COX-1 and COX-2, thereby reducing the production of PGs and alleviating inflammation and pain . D-AG is also known to exhibit a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .
Biochemical Pathways
The formation of D-AG is a crucial part of the metabolism of diclofenac, a process known as glucuronidation . This pathway involves the conjugation of diclofenac with glucuronic acid, resulting in the formation of D-AG . This metabolite often circulates in plasma before being excreted in urine and bile . Diclofenac is also metabolized to hydroxy metabolites and undergoes conjugation to sulfate and taurine .
Pharmacokinetics
Diclofenac is over 99.7% bound to serum proteins, primarily albumin . After formation, the disposition of D-AG can be mediated by various transporters expressed in the kidney and liver . The elimination half-life of diclofenac sodium, the parent compound, is about 1.3 hours .
Result of Action
The formation of D-AG and its subsequent interactions can lead to various molecular and cellular effects. For instance, D-AG can covalently modify proteins, potentially disrupting critical cellular functions or eliciting immunological responses . It has been suggested that D-AG, or the acyl glucuronide of one of its oxidative metabolites, is directly involved in the pathogenesis of small intestinal injury .
Action Environment
The action, efficacy, and stability of D-AG can be influenced by various environmental factors. For instance, the presence of certain transporters in the liver and kidney can mediate the disposition of D-AG . Moreover, the inherent instability of AGs under physiological conditions can pose significant challenges in assessing the safety of D-AG . The action of D-AG can also be affected by the pH, with the antibody stable in a pH range from 3 to 12 .
Safety and Hazards
Future Directions
Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac acyl glucuronide | |
CAS RN |
64118-81-6 | |
| Record name | Diclofenac glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



